Denibulin

概要

説明

デニブリンは、MediciNova社が開発中の、固形腫瘍がん治療のための新規な低分子血管阻害剤です . デニブリンは、新たに形成された腫瘍血管を選択的に阻害し、腫瘍の血流を遮断し、固形腫瘍の中心部壊死を引き起こします . この化合物は、腫瘍の血管内皮細胞を標的にすることができるため、著しい抗腫瘍効果を示すことが期待されています .

2. 製法

デニブリンの合成は、ベンゾイミダゾールカルバメート構造の調製を伴います . 合成経路には、一般的に以下の手順が含まれます。

ベンゾイミダゾールコアの形成: 適切なジアミンとカルボン酸誘導体を環化してベンゾイミダゾールコアを形成します。

カルバメートの形成: ベンゾイミダゾールコアをクロロギ酸エステルと反応させてカルバメート基を形成します。

最終的な修飾: 化合物の生物活性を高めるために、追加の官能基を導入します。

デニブリンの工業生産方法は現在開発中であり、収率と純度を最適化し、生産コストを最小限に抑えるための研究が続けられています .

3. 化学反応の分析

デニブリンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: 特定の条件下で、デニブリンは酸化されて様々な酸化誘導体を形成することができます。

還元: 還元反応は、ベンゾイミダゾールコアを変質させ、化合物の生物活性を変化させる可能性があります。

置換: 置換反応は、デニブリン分子に異なる官能基を導入することができ、薬理学的特性を微調整するために使用できます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々なハロゲン化剤などがあります . これらの反応から生成される主な生成物は、通常、生物活性が変化したデニブリンの誘導体です。

4. 科学研究における用途

デニブリンは、以下を含む幅広い科学研究用途を持っています。

化学: デニブリンは、血管阻害剤とその作用機序を研究するためのモデル化合物として使用されています。

生物学: 研究者は、デニブリンを用いて、血管阻害が腫瘍の増殖と発達に与える影響を調べています。

医学: デニブリンは、固形腫瘍がんの治療薬として開発されています。

産業: デニブリンの独特の特性は、新たながん治療薬の開発と、がんの進行における腫瘍血管の役割を理解するための貴重なツールとなっています.

科学的研究の応用

Denibulin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying vascular disrupting agents and their mechanisms of action.

Biology: Researchers use this compound to investigate the effects of vascular disruption on tumor growth and development.

Medicine: this compound is being developed as a therapeutic agent for the treatment of solid tumor cancers.

作用機序

デニブリンは、新たに形成された腫瘍血管を選択的に阻害することによって作用します . デニブリンは、微小管の集合を阻害し、腫瘍血管内皮細胞の細胞骨格の破壊につながります . その結果、腫瘍の血流が遮断され、固形腫瘍の中心部壊死が誘導されます . デニブリンの主な分子標的は、血管内皮増殖因子受容体であり、腫瘍血管新生において重要な役割を果たしています .

6. 類似の化合物との比較

デニブリンは、その特定の作用機序と、新たに形成された腫瘍血管を選択的に標的にできる能力により、血管阻害剤の中で独特です . 類似の化合物には、以下が含まれます。

Safety and Hazards

Safety data sheets suggest that exposure to Denibulin should be avoided. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors was published in Cancer Chemotherapy and Pharmacology . The study determined the safety, pharmacokinetics, and acute anti-vascular effects of MN-029 .

準備方法

The synthesis of denibulin involves the preparation of a benzoimidazole carbamate structure . The synthetic route typically includes the following steps:

Formation of the benzoimidazole core: This involves the cyclization of an appropriate diamine with a carboxylic acid derivative.

Carbamate formation: The benzoimidazole core is then reacted with a chloroformate to form the carbamate group.

Final modifications: Additional functional groups are introduced to enhance the compound’s biological activity.

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity while minimizing production costs .

化学反応の分析

Denibulin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the benzoimidazole core, potentially altering the compound’s biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, which can be used to fine-tune its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified biological activities.

類似化合物との比較

Denibulin is unique among vascular disrupting agents due to its specific mechanism of action and its ability to selectively target newly-formed tumor blood vessels . Similar compounds include:

Vinblastine: This compound also targets microtubules but primarily affects the mitotic spindle, leading to cell cycle arrest.

Paclitaxel: Paclitaxel stabilizes microtubules rather than disrupting them, which leads to a different set of biological effects.

This compound’s specificity for tumor vasculature and its reversible inhibition of microtubule assembly make it a promising candidate for cancer therapy .

特性

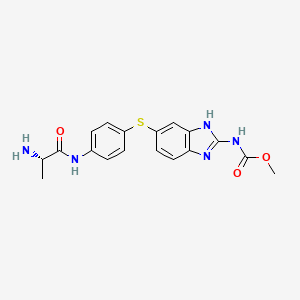

IUPAC Name |

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOHLWCIAJNSEE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182627 | |

| Record name | Denibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Denibulin selectively disrupts newly-formed tumor blood vessels, shutting down tumor blood flow and causing central necrosis of solid tumors. Consistent with its proposed mechanism of action, denibulin has been shown to reduce tumor blood flow resulting in tumor cell necrosis in rats bearing a human lung tumor xenograft. The present Phase I study now extends these findings (reductions in tumor blood flow) to cancer patients. | |

| Record name | Denibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

284019-34-7 | |

| Record name | Denibulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284019347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7037M241U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

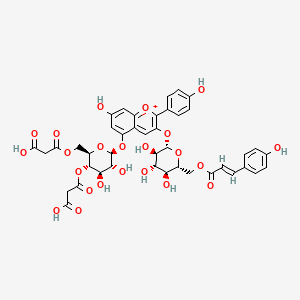

![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)